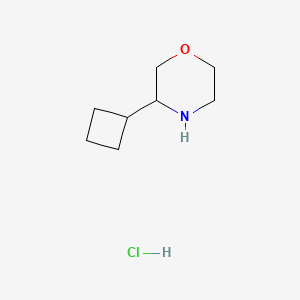

3-Cyclobutylmorpholine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C8H16ClNO |

|---|---|

Peso molecular |

177.67 g/mol |

Nombre IUPAC |

3-cyclobutylmorpholine;hydrochloride |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-10-5-4-9-8;/h7-9H,1-6H2;1H |

Clave InChI |

YHJGXENKOAGJES-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)C2COCCN2.Cl |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Cyclobutylmorpholine Hydrochloride

Strategies for the Construction of the Morpholine (B109124) Ring System

The synthesis of the morpholine heterocycle is a well-explored area of organic chemistry, with numerous methods developed to access this important structural motif. researchgate.net These strategies often begin with readily available precursors like 1,2-amino alcohols. researchgate.netnih.gov

Established methods for constructing the morpholine ring often rely on the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. researchgate.net This dehydration reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid at elevated temperatures. researchgate.net Another classical approach involves the reaction of 1,2-amino alcohols with α-halo acid chlorides, followed by cyclization and reduction steps. researchgate.net

More recently, a number of innovative methods have emerged. These include:

Reductive Etherification: An intramolecular reductive etherification of keto alcohols, catalyzed by Lewis acids like indium(III) salts, provides an efficient route to various substituted morpholines with high diastereoselectivity. acs.orgoup.com

Palladium-Catalyzed Carboamination: A palladium-catalyzed reaction between O-allyl ethanolamines and aryl or alkenyl halides can generate cis-3,5-disubstituted morpholines stereoselectively. nih.gov

Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst enables the synthesis of morpholines from alkenes through an oxidative cyclization process. organic-chemistry.org

Photocatalytic Coupling: The coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions, using an organic photocatalyst, offers a modern approach to substituted morpholines. researchgate.netorganic-chemistry.org

Gold-Catalyzed Cyclization: Gold catalysts can facilitate the efficient cyclization of alkynylamines or alkynylalcohols to form morpholine derivatives. rsc.org

Ethylene (B1197577) Sulfate (B86663) Chemistry: A simple and high-yielding, two-step protocol uses the reaction of 1,2-amino alcohols with ethylene sulfate for the selective monoalkylation and subsequent cyclization to form morpholines, presenting a green chemistry approach. nih.govchemrxiv.orgacs.org

| Method | Key Reagents/Catalysts | General Approach | Reference |

|---|---|---|---|

| Classical Dehydration | H₂SO₄, PPA | Intramolecular cyclization of diethanolamines | researchgate.net |

| Reductive Etherification | InBr₃, Et₃SiH | Intramolecular cyclization of keto alcohols | oup.com |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃ | Cyclization of O-allyl ethanolamines with aryl halides | nih.gov |

| Photocatalytic Coupling | TPP, Lewis Acid | Coupling of SLAP reagents with aldehydes | researchgate.netorganic-chemistry.org |

| Ethylene Sulfate Reaction | Ethylene sulfate, tBuOK | SN2 reaction with 1,2-amino alcohols followed by cyclization | nih.govacs.org |

Controlling the stereochemistry of substituents on the morpholine ring is crucial for developing pharmacologically active compounds. Several strategies have been developed to achieve stereoselective synthesis. nih.gov Enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholines have been achieved starting from enantiopure epoxides and amino alcohols. acs.orgnih.gov The key challenge in these routes is achieving regioselective hydroxyl activation to control the ring closure. nih.gov

Another powerful approach is the intramolecular reductive etherification, where the stereochemical outcome is dependent on the conformation of the oxocarbenium ion intermediate. acs.org For instance, in the synthesis of 2,6-disubstituted morpholines, the substituents tend to occupy pseudoequatorial positions to achieve thermodynamic stability. acs.org Tandem hydroamination and asymmetric transfer hydrogenation reactions using a Ruthenium catalyst have also been employed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Targeted Synthesis of 3-Cyclobutylmorpholine (B1422708) Hydrochloride

While specific literature detailing the synthesis of 3-Cyclobutylmorpholine hydrochloride is not widely published, a plausible synthetic route can be designed based on established methodologies for 3-substituted morpholines. acs.orgorganic-chemistry.org The final step would involve the formation of the hydrochloride salt by treating the morpholine free base with hydrochloric acid.

A logical retrosynthetic analysis points to a key intermediate, an N-protected-2-(cyclobutyl)-2-aminoethanol derivative, which can undergo cyclization. A potential forward synthesis could start from cyclobutane (B1203170) carboxaldehyde.

A proposed pathway involves:

Reaction of cyclobutane carboxaldehyde with a suitable cyanide source to form a cyanohydrin.

Reduction of the nitrile group to an amine, yielding a 1-cyclobutyl-2-aminoethanol intermediate.

N-alkylation of this amino alcohol with a 2-haloethanol derivative (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or by reductive amination with glycoaldehyde to introduce the second ethanol (B145695) arm.

Intramolecular cyclization of the resulting N-(2-hydroxyethyl)-1-cyclobutyl-2-aminoethanol via dehydration to form the 3-cyclobutylmorpholine ring.

Alternatively, a convergent approach could involve the reaction of a pre-formed N-protected amino alcohol with a cyclobutyl-containing electrophile. The use of enantiomerically pure amino alcohols as starting materials could provide a route to a stereocontrolled synthesis. nih.gov

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the key intramolecular cyclization step, which is often a dehydration reaction, several parameters can be fine-tuned. nih.gov

For acid-catalyzed dehydrative cyclization, factors to consider include:

Acid Catalyst: The choice and concentration of the acid are crucial. Strong acids like triflic acid (TfOH) have been shown to be effective in promoting dehydrative cyclizations. nih.gov The acidity of the catalyst can significantly impact the reaction yield. nih.gov

Solvent: The choice of solvent can have a profound effect on the reaction outcome. For instance, in some reductive etherification reactions, dichloromethane (B109758) was found to be the optimal medium, while solvents like THF, acetonitrile, or toluene (B28343) were less effective. oup.com

Temperature: Cyclization reactions can be sensitive to temperature. High temperatures may be required to drive the dehydration but can also lead to side reactions and decomposition. nih.govacs.org Optimization is necessary to find a balance between reaction rate and product stability.

Water Removal: In dehydration reactions, the removal of water can be essential to drive the equilibrium towards the cyclized product. This can be achieved through azeotropic distillation or the use of dehydrating agents.

| Parameter | Variable | Potential Impact | Reference |

|---|---|---|---|

| Catalyst | Type (e.g., H₂SO₄, TfOH) and Loading | Reaction rate and yield | nih.gov |

| Solvent | Polarity and aprotic/protic nature | Solubility, reaction rate, and side reactions | oup.com |

| Temperature | Reaction temperature (°C) | Reaction rate vs. product decomposition | nih.govacs.org |

| Concentration | Dilute vs. concentrated | Favors intramolecular vs. intermolecular reactions | acs.org |

During the synthesis of morpholine analogues, intermediates can be derivatized to create a library of related compounds. For example, the secondary amine of the morpholine ring is a common point for derivatization. This can be achieved by reacting the morpholine with various electrophiles. researchgate.net

One common derivatization is the reaction with sodium nitrite (B80452) under acidic conditions to produce a stable N-nitrosomorpholine derivative, which is useful for analytical purposes. nih.gov Another example is the reaction with ethyl chloroacetate (B1199739) to introduce an ester functional group on the nitrogen, which can then be further modified. researchgate.net These derivatization reactions allow for the exploration of structure-activity relationships by introducing diverse functional groups onto the morpholine scaffold. e3s-conferences.org

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural features: the secondary amine within the morpholine ring, the ether linkage of the morpholine, and the appended cyclobutyl group. The hydrochloride salt form also influences its reactivity, particularly in acid-base chemistry.

Exploration of N-Substituted Morpholine Derivatives

The nitrogen atom of the morpholine ring is a nucleophilic center, readily participating in reactions to form a variety of N-substituted derivatives. As a secondary amine, 3-cyclobutylmorpholine can be expected to undergo facile N-alkylation and N-acylation reactions.

N-Alkylation: The reaction with alkyl halides is a fundamental method for the synthesis of tertiary amines. wikipedia.org In the case of 3-cyclobutylmorpholine, treatment with an alkyl halide (R-X, where X is a halogen) in the presence of a base to neutralize the resulting hydrohalic acid would yield the corresponding N-alkylated product. The choice of base is crucial to prevent the formation of the unreactive morpholinium salt. Common bases include potassium carbonate or triethylamine. Industrially, N-alkylation of amines is also achieved using alcohols as alkylating agents over specific catalysts. researchgate.net

N-Acylation: The introduction of an acyl group onto the morpholine nitrogen is another key transformation, typically achieved using acyl chlorides or anhydrides. These reactions are generally high-yielding and can be performed under mild conditions. hacettepe.edu.tr The resulting N-acylmorpholines are amides and exhibit different chemical and physical properties compared to their parent amine. For instance, N-acetylmorpholine is a known specialty solvent. The use of various acylating agents allows for the introduction of a wide array of functional groups, significantly diversifying the chemical space around the 3-cyclobutylmorpholine core.

Below is a representative table of potential N-substituted derivatives of 3-cyclobutylmorpholine:

| Reagent | Product | Reaction Type |

| Methyl iodide | 4-Methyl-3-cyclobutylmorpholine | N-Alkylation |

| Benzyl bromide | 4-Benzyl-3-cyclobutylmorpholine | N-Alkylation |

| Acetyl chloride | 1-(3-Cyclobutylmorpholin-4-yl)ethan-1-one | N-Acylation |

| Benzoyl chloride | (3-Cyclobutylmorpholin-4-yl)(phenyl)methanone | N-Acylation |

Transformations Involving the Cyclobutyl Moiety

The cyclobutyl group is a four-membered cycloalkane that possesses significant ring strain, which can influence its reactivity. fiveable.me While more stable than its three-membered counterpart, cyclopropane, the cyclobutyl ring can undergo specific transformations that are not as readily observed in larger alicyclic systems.

The reactivity of the cyclobutyl group in 3-cyclobutylmorpholine is generally expected to be lower than that of the morpholine nitrogen. However, under specific conditions, such as those involving radical initiators or transition metal catalysis, functionalization of the cyclobutyl ring could be achieved. For instance, radical-mediated halogenation could introduce substituents onto the ring. Furthermore, various methods for the synthesis of substituted cyclobutanes, such as [2+2] cycloadditions and cross-coupling reactions, highlight the potential for modifying this moiety, although these would typically be employed in the synthesis of the substituted morpholine itself rather than as a post-synthetic modification. organic-chemistry.orgacs.orgacs.org Ring-opening reactions of the cyclobutane ring are also a possibility under certain catalytic conditions, leading to linear alkyl chains. researchgate.net

Acid-Catalyzed Reactions and Salt Formation

The presence of the basic nitrogen atom in the morpholine ring allows for the formation of salts with acids. wikipedia.org The subject of this article, this compound, is the salt formed from the reaction of 3-cyclobutylmorpholine with hydrochloric acid. In this salt, the nitrogen atom is protonated to form a morpholinium cation, with chloride as the counter-ion. These salts often exhibit different physical properties, such as increased water solubility and higher melting points, compared to the free base. The stability of hydrochloride salts of amine-containing compounds can vary, with some being susceptible to degradation under certain conditions. nih.gov

The ether linkage within the morpholine ring is generally stable but can be cleaved under harsh acidic conditions. While the morpholinium ion itself is relatively stable, forcing conditions such as high temperatures and strong, non-nucleophilic acids could potentially lead to the ring-opening of the morpholine structure. This type of reaction is well-documented for other cyclic ethers, such as epoxides, which readily undergo acid-catalyzed ring-opening. While morpholines are significantly less strained and therefore less reactive than epoxides, the principle of acid-catalyzed ether cleavage remains a potential, albeit challenging, transformation.

Structure Activity Relationship Sar and in Vitro Biological Activities of Morpholine Derivatives Relevant to 3 Cyclobutylmorpholine Hydrochloride

General Principles of Structure-Activity Relationships in Morpholine (B109124) Chemistry

Key principles of SAR in morpholine chemistry include:

The Role of the Morpholine Ring: The morpholine moiety can enhance the potency of a molecule through interactions with target proteins. nih.gov Its ability to form hydrogen bonds via its oxygen atom is a significant feature. researchgate.net The ring's electron-deficient nature also allows it to participate in hydrophobic interactions. researchgate.net The nitrogen atom in the morpholine ring renders it basic, allowing for the formation of salts, such as the hydrochloride salt in 3-Cyclobutylmorpholine (B1422708) hydrochloride, which can improve properties like aqueous solubility. wikipedia.orgresearchgate.net

Impact of Substituents: The type, position, and stereochemistry of substituents on the morpholine ring and the parent molecule are critical determinants of biological activity. acs.orge3s-conferences.org

N-Substitution: Modifications at the nitrogen atom of the morpholine ring significantly impact activity. For instance, in some series of compounds, the replacement of a small N-alkyl group with a larger or more complex group can either enhance or diminish activity, or even switch the compound from an agonist to an antagonist. youtube.com

C-Substitution: The introduction of substituents at the carbon atoms of the morpholine ring can also lead to substantial changes in biological effects. For example, the introduction of an alkyl group at the C-3 position has been shown to increase anticancer activity in certain derivatives. researchgate.net The cyclobutyl group at the 3-position of 3-Cyclobutylmorpholine hydrochloride represents such a modification.

Stereochemistry: The spatial arrangement of substituents is crucial. For some 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry determines whether the compound will be a selective serotonin (B10506) reuptake inhibitor (SRI), a selective noradrenaline reuptake inhibitor (NRI), or a dual SNRI. nih.gov

The strategic modification of the morpholine scaffold allows medicinal chemists to fine-tune the pharmacological profile of a compound to achieve desired therapeutic effects. nih.gov

In Vitro Pharmacological Investigations of Morpholine-Containing Compounds

In vitro studies are fundamental to elucidating the biological effects of morpholine derivatives at the cellular and molecular levels. These investigations provide insights into how these compounds interact with biological systems, their mechanisms of action, and their potential as therapeutic agents.

The ability of a compound to enter and remain within a target cell is crucial for its efficacy. The physicochemical properties conferred by the morpholine ring can influence these processes. researchgate.net For instance, the morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties, which includes cellular uptake. nih.govsci-hub.se

In some contexts, the morpholine structure can be protonated under acidic conditions, such as those found in lysosomes. rsc.org This change in charge can affect the compound's localization within the cell. For example, a photosensitizer containing a morpholine moiety was shown to accumulate in both mitochondria and lysosomes, with its fluorescence properties being pH-dependent due to the protonation of the morpholine nitrogen. rsc.org

Furthermore, researchers have explored modifications to the morpholine ring to enhance metabolic stability and overcome efflux. One approach has been the development of less lipophilic and more metabolically stable alternatives to the morpholine ring, such as spirocyclic oxetanes, to improve the drug-like properties of molecules. sci-hub.se

Enzyme Inhibition: A significant number of morpholine-containing compounds function as enzyme inhibitors. nih.gov For example, the antifungal activity of morpholine derivatives like fenpropimorph (B1672530) and amorolfine (B1665469) stems from their ability to inhibit enzymes involved in the ergosterol (B1671047) biosynthesis pathway, specifically sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase. nih.govresearchgate.net This leads to the depletion of ergosterol and the accumulation of toxic intermediates, disrupting the fungal cell membrane. nih.gov In the context of cancer, morpholine derivatives have been designed to target kinases such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are key regulators of the cell cycle. researchgate.netacs.org The morpholino oxygen in the PI3K inhibitor LY294002 is known to participate in a critical hydrogen-bonding interaction at the ATP-binding site of the enzyme. nih.gov

Receptor Interaction: Morpholine derivatives can act as ligands for various receptors in the central nervous system (CNS). acs.org They can exhibit structural similarity to endogenous neurotransmitters, allowing them to interact with targets like dopamine (B1211576) and cannabinoid receptors. acs.org The morpholine ring in these compounds can be a key part of the pharmacophore responsible for selective binding or can improve brain permeability. acs.org

Transcriptional Modulation: Some morpholine derivatives can influence gene expression. For instance, N'-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl)acetimidamide (MCNA), an anti-HCV compound, was found to activate nuclear factor κB (NF-κB) and the expression of downstream genes. nih.govnih.gov

Comparing the activity of structurally related morpholine analogues is a cornerstone of SAR studies. These analyses help to identify the structural features that are essential for a desired biological effect.

For example, a study on silicon-incorporated morpholine antifungals compared the activity of new sila-analogues with existing drugs like fenpropimorph, fenpropidin, and amorolfine. One sila-analogue of fenpropimorph demonstrated superior fungicidal potential against a panel of human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.govox.ac.uk

In another study focused on developing inhibitors of bovine carbonic anhydrase-II, researchers synthesized and tested various morpholine-based thiazoles. They found that substitutions on the phenyl ring attached to the thiazole (B1198619) had a significant impact on inhibitory activity. A 4-para-nitrophenyl substitution resulted in a more potent series of compounds compared to unsubstituted or 4-para-chlorophenyl analogues, with the N-ethyl-morpholine derivative being the most potent in the study. nih.gov

Similarly, research into dual serotonin and noradrenaline reuptake inhibitors revealed that the stereochemistry and substitution patterns on the aryl and aryloxy rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives were critical for activity and selectivity. nih.gov This allowed for the identification of selective SRIs, selective NRIs, and dual SNRIs within the same chemical series. nih.gov

Table 1: Comparative Antifungal Activity of Morpholine and Sila-Morpholine Analogues This table is interactive. You can sort and filter the data.

| Compound | Type | Target Organism | Activity Metric (μg/mL) | Finding | Reference |

|---|---|---|---|---|---|

| Sila-analogue 24 | Sila-Morpholine | Candida albicans | MIC: 1.56 | More potent than Fenpropimorph | nih.gov |

| Fenpropimorph | Morpholine | Candida albicans | MIC: 6.25 | Standard morpholine antifungal | nih.gov |

| Amorolfine | Morpholine | Candida albicans | MIC: 1.56 | Standard morpholine antifungal | nih.gov |

| Sila-analogue 24 | Sila-Morpholine | Cryptococcus neoformans | MIC: 0.78 | More potent than Fenpropimorph | nih.gov |

| Fenpropimorph | Morpholine | Cryptococcus neoformans | MIC: 3.12 | Standard morpholine antifungal | nih.gov |

| Amorolfine | Morpholine | Cryptococcus neoformans | MIC: 0.78 | Standard morpholine antifungal | nih.gov |

MIC: Minimum Inhibitory Concentration

Broad-Spectrum Biological Activity of Morpholine Derivatives in Academic Literature

The versatility of the morpholine scaffold has led to its exploration in a wide range of applications, most notably in agrochemical research. acs.orge3s-conferences.orgnih.govscilit.com The development of new pesticides containing the morpholine moiety is an active area of investigation. acs.org

Morpholine derivatives are integral to modern agriculture, providing solutions for crop protection. acs.orgbohrium.com Their broad spectrum of activity makes them valuable lead compounds for the development of new agrochemicals. acs.org

Fungicidal Activity: This is one of the most well-established applications of morpholine derivatives. bohrium.com Compounds like tridemorph (B114830) and fenpropimorph have been used for decades to control diseases such as powdery mildew. bcpc.org Their mechanism of action involves the inhibition of ergosterol biosynthesis, a process vital for fungal cell membrane integrity. nih.govbcpc.org Due to their multi-site inhibitory action, morpholine fungicides are generally considered to have a low risk for the development of resistance. bcpc.org

Herbicidal Activity: Certain morpholine derivatives have been developed as herbicides. acs.orge3s-conferences.org For instance, some novel benzophenone (B1666685) oxime ether derivatives containing a tertiary amine group, including morpholine, have shown herbicidal activity against various plant species. researchgate.net

Insecticidal Activity: The morpholine ring is also found in compounds with insecticidal properties. acs.orgnih.gov For example, some pyridine (B92270) derivatives incorporating a morpholinium salt structure have demonstrated insecticidal activity significantly greater than that of the commercial insecticide acetamiprid. researchgate.net

Antiviral Activity: The application of morpholine derivatives extends to combating plant viruses. acs.org Research has shown that certain novel nucleobase derivatives possessing a morpholine scaffold displayed appreciable activity against the tobacco mosaic virus (TMV) in vivo. researchgate.net

Table 2: Agrochemical Applications of Morpholine Derivatives This table is interactive. You can sort and filter the data.

| Activity Type | Example Compound Class | Mechanism of Action (if known) | Target Pest/Weed/Pathogen | Reference |

|---|---|---|---|---|

| Fungicidal | Fenpropimorph, Tridemorph | Inhibition of sterol biosynthesis | Powdery mildew (Erysiphe graminis) | nih.govbcpc.org |

| Herbicidal | Benzophenone oxime ether derivatives | Not specified | Oryza sativa, Sorghum sudanense | researchgate.net |

| Insecticidal | Pyridine derivatives with morpholinium | Not specified | Not specified | researchgate.net |

| Antiviral | Nucleobase derivatives | Not specified | Tobacco Mosaic Virus (TMV) | researchgate.net |

Involvement in Other Biological Applications (e.g., as part of anti-tumor agents, based on in vitro studies)

The morpholine ring is a prominent scaffold in the design of various therapeutic agents, including those with anti-tumor properties. nih.govnih.govjst.go.jp Its inclusion in molecular design is often aimed at improving pharmacokinetic and pharmacodynamic profiles. nih.gov The morpholine nucleus is a key pharmacophore in numerous ligands being explored for their anticancer effects. nih.gov In vitro studies have repeatedly demonstrated that the incorporation of a morpholine moiety can lead to potent cytotoxic activities against various cancer cell lines.

One area of investigation involves morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for targeted cancer therapy. mdpi.com Structure-activity relationship (SAR) analysis of these compounds revealed that the presence of the morpholine moiety, combined with other features like trifluoromethyl groups, significantly boosts potency and selectivity. mdpi.com For instance, certain derivatives exhibited potent and specific anticancer action against triple-negative breast cancer, lung cancer, and breast cancer cell lines, while having a negligible impact on healthy cells. mdpi.com

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) |

|---|---|---|---|

| Compound 10e | 0.033 ± 0.003 | - | - |

| Compound 10h | - | 0.087 ± 0.007 | - |

| Compound 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives has been synthesized and evaluated for cytotoxic potential. nih.govrsc.org In this series, compounds AK-3 and AK-10 showed significant cytotoxic activity against lung, breast, and neuroblastoma cancer cell lines. nih.govrsc.org Mechanistic studies suggest these compounds induce apoptosis, potentially by binding to Bcl-2 proteins. nih.gov

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SHSY-5Y (Neuroblastoma) IC₅₀ (µM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Further research has expanded the scope of morpholine's application in oncology.

DNA Targeting Agents : A series of bisnaphthalimide derivatives containing a 4-morpholine moiety were evaluated for their anticancer activities. nih.gov Compound A6 was identified as a highly potent agent against MGC-803 cells, with an IC₅₀ of 0.09 μM, and was found to induce S-phase cell cycle arrest. nih.gov

Carbonic Anhydrase Inhibition : Novel morpholine-acetamide derivatives were screened for their anti-tumor potential. nih.gov Compounds 1h and 1i significantly inhibited the proliferation of the ovarian cancer cell line ID8 with IC₅₀ values of 9.40 μM and 11.2 μM, respectively. nih.gov Compound 1h also showed potent inhibition of carbonic anhydrase, an enzyme associated with the tumor microenvironment. nih.gov

Ferroptosis Induction : The morpholine derivative MESA has been identified as a potential inducer of ferroptosis, a specific type of cell death, in prostate and ovarian cancer cells. jst.go.jp It was found to target the NRF2 protein and its associated signaling pathway. jst.go.jp

Considerations for Metabolic Stability of Morpholine Ring Systems in Lead Optimization

Lead optimization is a critical phase in drug discovery that focuses on refining the properties of a lead compound to make it a suitable candidate for clinical trials. danaher.com This process involves enhancing characteristics such as potency and selectivity while improving pharmacokinetic properties like metabolic stability, solubility, and cellular permeability. danaher.com The morpholine ring is frequently incorporated into drug candidates to favorably modulate these very properties. nih.govnih.govacs.org

In terms of metabolic stability, unsubstituted aliphatic and aromatic rings are often "metabolic soft spots," meaning they are susceptible to oxidation by cytochrome P450 (CYP) enzymes. pressbooks.pub A common strategy in lead optimization is to replace such rings with a more stable alternative. pressbooks.pub Substituting a piperidine (B6355638) ring with a morpholine ring, for example, can block a potential site of metabolism while also conferring solubility advantages. pressbooks.pub The presence of the heteroatoms in the morpholine ring generally makes it more resistant to CYP-mediated oxidation compared to carbocyclic rings like cyclohexane (B81311) or benzene. pressbooks.pub

However, the morpholine ring itself can sometimes be metabolically labile, prompting further modifications to enhance stability. nih.gov One advanced strategy is the creation of bridged morpholines. acs.orgbioworld.com Adding a one-carbon tether to bridge the morpholine ring can counterintuitively reduce lipophilicity, a desirable outcome in drug design. acs.org A recent study on cholesterol 24-hydroxylase (CH24H) inhibitors discovered that a bridged morpholine derivative (Compound 3k) exhibited high potency (IC₅₀ = 4.5 nM). bioworld.com X-ray analysis revealed that the unique three-dimensional shape of the bridged morpholine fits perfectly into a narrow hydrophobic space in the enzyme's active site, leading to high inhibitory activity and selectivity. bioworld.com

These considerations highlight the dual role of the morpholine ring system in lead optimization: it serves as a tool to enhance fundamental drug-like properties and as a scaffold that can be further engineered to overcome specific metabolic liabilities.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Cyclobutylmorpholine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Cyclobutylmorpholine (B1422708) hydrochloride, both ¹H and ¹³C NMR spectroscopy are critical for confirming its complex cyclic structure.

In ¹H NMR, the spectrum of 3-Cyclobutylmorpholine hydrochloride would be expected to show distinct signals for the protons of the morpholine (B109124) ring and the cyclobutyl substituent. The protons on the carbon adjacent to the oxygen atom in the morpholine ring would appear at a lower field (higher ppm) due to the deshielding effect of the electronegative oxygen. Conversely, the protons of the cyclobutyl group would resonate at a higher field. The proton on the carbon at the 3-position, being adjacent to the nitrogen and the cyclobutyl group, would exhibit a characteristic chemical shift and coupling pattern. The presence of the hydrochloride would likely lead to broadening of the N-H proton signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on the analysis of similar morpholine and cyclobutane-containing structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Morpholine Ring Protons/Carbons | 2.5 - 4.0 | 45 - 70 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS analysis would confirm the molecular mass and provide evidence for the presence of the cyclobutyl and morpholine moieties.

In a typical electron ionization (EI) mass spectrum, 3-Cyclobutylmorpholine would be expected to exhibit a molecular ion peak corresponding to the mass of the free base. The fragmentation pattern would likely involve the characteristic cleavage of the morpholine ring and the loss of the cyclobutyl group. The analysis of these fragment ions is crucial for confirming the connectivity of the molecule. The hydrochloride salt itself is not typically observed directly in the gas phase by MS.

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Cyclobutylmorpholine This table is predictive and based on common fragmentation patterns of morpholine derivatives.

| m/z (mass-to-charge ratio) | Predicted Fragment |

|---|---|

| 141 | [M]+ (Molecular ion of the free base) |

| 112 | [M - C₂H₅]+ |

| 86 | [M - C₄H₇]+ (Loss of cyclobutyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The spectrum would be expected to show C-H stretching vibrations for the alkanes in the cyclobutyl and morpholine rings, typically in the 2850-3000 cm⁻¹ region. A prominent feature for the hydrochloride salt would be the broad N-H stretching band of the secondary ammonium (B1175870) ion, which typically appears in the range of 2400-2700 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would give rise to a strong absorption band around 1100 cm⁻¹. mmu.ac.ukmdpi.com The presence of these key bands provides strong evidence for the morpholine hydrochloride structure. scispace.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound This table is predictive and based on characteristic IR frequencies for the functional groups present and data for morpholine hydrochloride. mmu.ac.uk

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkane (Cyclobutyl and Morpholine) |

| 2400 - 2700 | N-H Stretch | Secondary Ammonium Salt |

| 1450 - 1470 | C-H Bend | Alkane |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating the components of a mixture and for determining the purity and concentration of a substance. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used.

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of morpholine derivatives, which can be less volatile, derivatization is often employed to increase their volatility and improve their chromatographic behavior. bldpharm.com A common derivatization agent is sodium nitrite (B80452) under acidic conditions, which converts the secondary amine to a more volatile N-nitroso derivative. bldpharm.com The resulting derivative can then be readily analyzed by GC. bldpharm.comnih.gov

When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound from any impurities but also provides mass spectral data for definitive identification. The GC-MS method would be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable purity assessment and quantification.

Table 4: General GC-MS Parameters for the Analysis of Morpholine Derivatives These are general parameters and would require optimization for the specific analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Detector | Mass Spectrometer (in scan or SIM mode) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. For morpholine and its derivatives, reverse-phase HPLC is a common approach. The analysis of this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

Detection is typically achieved using a UV detector, although derivatization with a UV-active agent can be used to enhance sensitivity. For instance, derivatization with 1-naphthylisothiocyanate produces a thiourea (B124793) derivative with strong UV absorbance, allowing for trace-level detection. HPLC methods are rigorously validated to ensure their accuracy and precision for purity determination and quantification.

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. In the context of this compound, IC could be a valuable technique for the direct quantification of the chloride counter-ion. This would be important for confirming the stoichiometry of the salt and ensuring its quality. The analysis would involve an ion-exchange column and a conductivity detector. While primarily used for the counter-ion, IC can also be adapted for the analysis of the cationic morpholine derivative itself under specific conditions.

Optimization of Analytical Protocols for Morpholine-Containing Compounds in Complex Matrices

The accurate quantification of morpholine-containing compounds, such as this compound, in complex matrices presents significant analytical challenges. These matrices, which include environmental samples, food products, and biological fluids, often contain a multitude of interfering substances that can mask the analyte signal and compromise the reliability of the results. nih.gov Therefore, the optimization of analytical protocols is a critical step in developing robust and sensitive methods for the detection and quantification of these compounds. This optimization process typically involves a multi-faceted approach, focusing on sample preparation to isolate the target analyte and chromatographic conditions to ensure its effective separation and detection.

Sample Preparation Techniques

The primary goal of sample preparation is to extract the morpholine-containing compound from the matrix while minimizing the co-extraction of interfering components. The choice of technique is highly dependent on the nature of the sample matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for the extraction of morpholine and its derivatives from aqueous samples. nih.govresearchgate.net The optimization of LLE involves the careful selection of an appropriate organic solvent. Solvents such as dichloromethane (B109758) and chloroform (B151607) have been shown to be effective for extracting morpholine derivatives. nih.govresearchgate.net The efficiency of the extraction can be further enhanced by optimizing the pH of the aqueous phase. For morpholine, which is a weak base, adjusting the pH to an acidic range can improve its solubility in the aqueous phase during certain cleanup steps, while a basic pH facilitates its extraction into the organic phase. nih.gov

A critical aspect of analyzing morpholine and its derivatives by Gas Chromatography (GC) is the need for derivatization. nih.govresearchgate.netnih.gov This is because morpholine itself is highly polar and exhibits poor chromatographic behavior on many standard GC columns. Derivatization converts the analyte into a less polar, more volatile, and more thermally stable compound, leading to improved peak shape and sensitivity. nih.gov A common derivatization strategy involves the reaction of the secondary amine group of the morpholine ring with a suitable reagent. For instance, morpholine can be reacted with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine, which is amenable to GC-MS analysis. nih.govresearchgate.netnih.gov The optimization of this derivatization process includes fine-tuning the concentration of the derivatizing agent, the reaction temperature, and the reaction time to ensure complete conversion of the analyte. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE, often resulting in cleaner extracts and higher recovery rates. nih.govresearchgate.net For morpholine-containing compounds, which are typically basic, cation-exchange SPE cartridges are particularly effective. nih.govresearchgate.net The optimization of an SPE protocol involves several key steps:

Sorbent Selection: The choice of the sorbent material is crucial. Polymer cation exchange (PCX) sorbents have demonstrated high affinity for morpholine. nih.govresearchgate.net

Conditioning and Equilibration: The cartridge must be conditioned with an appropriate solvent to activate the stationary phase, followed by equilibration with a solution that mimics the sample matrix to ensure reproducible retention.

Sample Loading: The flow rate at which the sample is loaded onto the cartridge can impact the retention of the analyte. A slower flow rate generally allows for better interaction between the analyte and the sorbent.

Washing: This step is critical for removing co-extracted interferences. The wash solvent should be strong enough to elute weakly bound impurities without causing premature elution of the target analyte.

Elution: The final step involves eluting the analyte with a solvent that disrupts the interaction with the sorbent. For cation-exchange SPE, an eluent containing a base, such as ammonium hydroxide (B78521) in an organic solvent like acetonitrile, is typically used to neutralize the charge on the analyte and facilitate its release. nih.govresearchgate.net

A novel variation of SPE is Dispersive Micro-Solid-Phase Extraction (DMSPE) , which involves dispersing the sorbent material directly into the sample extract. nih.govresearchgate.net This technique offers a larger surface area for interaction and can lead to faster extraction times. nih.govresearchgate.net The optimization of DMSPE involves selecting the appropriate sorbent, the amount of sorbent, the extraction time, and the composition of the elution solvent. nih.govresearchgate.net

The following table summarizes the recovery rates of morpholine from different complex matrices using optimized extraction methods.

| Matrix | Extraction Method | Derivatization | Analytical Technique | Average Recovery (%) | Reference |

| Apple Juice | Liquid-Liquid Extraction | N-nitrosomorpholine | GC-MS | 94.3 - 109.0 | nih.govresearchgate.net |

| Ibuprofen | Liquid-Liquid Extraction | N-nitrosomorpholine | GC-MS | 94.3 - 109.0 | nih.govresearchgate.net |

| Citrus & Apples | Dispersive Micro-Solid-Phase Extraction | None | UHPLC-HRMS | 78.4 - 102.7 | nih.govresearchgate.net |

| Apple & Citrus Peels | Liquid Extraction with defatting | N-nitrosomorpholine | GC-MS | 88.6 - 107.2 | nih.gov |

| Fruit Commodities | Acidified Methanol Extraction | None | HILIC-ESI-MS/MS | 84 - 120 | nih.gov |

Interactive Data Table

Users can filter the data by selecting options from the dropdown menus.

Filter Data

Matrix: Extraction Method: Analytical Technique:

| Matrix | Extraction Method | Derivatization | Analytical Technique | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| Apple Juice | Liquid-Liquid Extraction | N-nitrosomorpholine | GC-MS | 94.3 - 109.0 | nih.govresearchgate.net |

| Ibuprofen | Liquid-Liquid Extraction | N-nitrosomorpholine | GC-MS | 94.3 - 109.0 | nih.govresearchgate.net |

| Citrus & Apples | Dispersive Micro-Solid-Phase Extraction | None | UHPLC-HRMS | 78.4 - 102.7 | nih.govresearchgate.net |

| Apple & Citrus Peels | Liquid Extraction with defatting | N-nitrosomorpholine | GC-MS | 88.6 - 107.2 | nih.gov |

| Fruit Commodities | Acidified Methanol Extraction | None | HILIC-ESI-MS/MS | 84 - 120 | nih.gov |

Chromatographic and Detection Method Optimization

Once a clean extract has been obtained, the next step is to optimize the chromatographic conditions to achieve good separation of the analyte from any remaining matrix components.

Gas Chromatography (GC): For the analysis of derivatized morpholine compounds, the choice of the GC column is important. A mid-polar column is often suitable for the separation of N-nitrosomorpholine. nih.gov The temperature program of the GC oven is optimized to ensure good peak shape and resolution from other volatile compounds in the extract. The injector temperature is also a critical parameter to ensure efficient vaporization of the derivatized analyte without causing thermal degradation. Mass Spectrometry (MS) is the preferred detector for GC analysis due to its high selectivity and sensitivity. nih.govnih.govresearchgate.netnih.gov In selected ion monitoring (SIM) mode, the MS detector can be set to monitor specific ions characteristic of the derivatized analyte, thereby reducing background noise and improving the limit of detection. nih.gov

Liquid Chromatography (LC): For the analysis of underivatized morpholine-containing compounds, which are polar and often non-volatile, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice. nih.govresearchgate.netnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly useful mode of separation for such polar compounds. nih.govresearchgate.netnih.gov The optimization of a HILIC method involves:

Column Selection: Columns with a polar stationary phase, such as those with amide or silica-based chemistries, are used. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a high percentage of an organic solvent, such as acetonitrile, and a smaller percentage of an aqueous buffer. nih.govresearchgate.net The gradient elution program, which involves changing the mobile phase composition over time, is optimized to achieve the desired separation. The pH and concentration of the aqueous buffer are also critical parameters that can affect the retention and peak shape of the analyte. nih.govresearchgate.net

Detector: Tandem Mass Spectrometry (MS/MS) is the gold standard for detection in LC analysis of trace-level compounds in complex matrices. nih.govresearchgate.netnih.gov The high selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and quantification of the target analyte even in the presence of co-eluting interferences.

The following table presents the limits of detection (LOD) and quantification (LOQ) for morpholine in various matrices achieved with optimized analytical methods.

| Matrix | Analytical Technique | LOD | LOQ | Reference |

| Apple Juice & Ibuprofen | GC-MS | 7.3 µg/L | 24.4 µg/L | nih.govresearchgate.netnih.gov |

| Citrus & Apples | UHPLC-HRMS | 2 µg/kg | 5 µg/kg | nih.govresearchgate.net |

| Fruit Commodities | HILIC-ESI-MS/MS | 0.0010 - 0.0040 µg/g | 0.01 µg/g | nih.gov |

| Apple & Citrus Peels | GC-MS | 1.3 - 3.3 µg/kg (MDL) | - | nih.gov |

Interactive Data Table

Users can filter the data by selecting options from the dropdown menus.

Filter Data

Matrix: Analytical Technique:

| Matrix | Analytical Technique | LOD | LOQ | Reference |

|---|---|---|---|---|

| Apple Juice & Ibuprofen | GC-MS | 7.3 µg/L | 24.4 µg/L | nih.govresearchgate.netnih.gov |

| Citrus & Apples | UHPLC-HRMS | 2 µg/kg | 5 µg/kg | nih.govresearchgate.net |

| Fruit Commodities | HILIC-ESI-MS/MS | 0.0010 - 0.0040 µg/g | 0.01 µg/g | nih.gov |

| Apple & Citrus Peels | GC-MS | 1.3 - 3.3 µg/kg (MDL) | - | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3 Cyclobutylmorpholine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. youtube.com For 3-cyclobutylmorpholine (B1422708) hydrochloride, these calculations can provide insights into the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For 3-cyclobutylmorpholine hydrochloride, the protonation of the morpholine (B109124) nitrogen significantly influences the electronic properties. The positive charge on the nitrogen atom is expected to lower the energy of both the HOMO and LUMO, making the molecule less prone to donating electrons. The HOMO is likely to be localized on the morpholine ring, particularly the oxygen and the carbon atoms adjacent to the nitrogen, while the LUMO may be distributed across the C-N and C-O bonds. The cyclobutyl group, being a saturated alkyl substituent, is expected to have a minor, primarily inductive, effect on the frontier orbitals.

Table 1: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 eV | Indicates electron-donating capability; lower value suggests lower propensity for oxidation. |

| LUMO Energy | 1.5 to 2.5 eV | Indicates electron-accepting capability; higher value suggests lower propensity for reduction. |

| HOMO-LUMO Gap | 10.0 to 12.0 eV | Reflects chemical reactivity and stability; a large gap suggests high stability. |

Note: These values are estimations based on DFT calculations of analogous protonated N-alkylmorpholine structures and are subject to the level of theory and basis set used in the calculations.

Molecular Electrostatic Potential (MEP) Map:

An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of high positive potential (typically colored blue) concentrated around the protonated nitrogen and its attached hydrogen atom, indicating this as a site for favorable interactions with negatively charged species or hydrogen bond acceptors. The region around the oxygen atom would exhibit a negative potential (typically colored red), making it a potential hydrogen bond acceptor site. The cyclobutyl group would be characterized by a neutral potential (typically colored green), reflecting its nonpolar nature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations of this compound and their relative energies. rsc.org

Conformational Preferences:

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. acs.orgnih.gov In 3-cyclobutylmorpholine, the cyclobutyl substituent at the C3 position can exist in either an axial or an equatorial position. Generally, bulky substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). chemicalbook.com Therefore, the equatorial conformation of the cyclobutyl group is predicted to be the most stable.

Molecular Dynamics Simulations:

MD simulations can be used to explore the dynamic behavior of this compound in a simulated physiological environment (e.g., in water). These simulations would likely show the morpholine ring maintaining its chair conformation, with the cyclobutyl group predominantly in the equatorial position. The simulations would also capture the puckering of the cyclobutyl ring and the rotation around the C3-cyclobutyl bond, providing insights into the molecule's flexibility. The presence of the hydrochloride counter-ion would lead to strong hydration and interactions with the protonated amine.

Table 2: Predicted Conformational Energy Profile of 3-Cyclobutylmorpholine

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Equatorial-Chair | 0.0 (most stable) | Cyclobutyl group in the equatorial position of the chair-form morpholine ring. |

| Axial-Chair | 2.0 - 4.0 | Cyclobutyl group in the axial position, leading to steric strain. |

| Boat/Twist-Boat | > 5.0 | Higher energy conformations of the morpholine ring. |

Note: These energy values are estimations based on conformational analysis of similar 3-substituted morpholine derivatives.

Ligand-Target Interaction Profiling via Molecular Docking (general academic context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. biomolther.orgmdpi.com Given the structural similarity of the morpholine core to neurotransmitters, potential biological targets for this compound include monoamine transporters such as the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.gov

Hypothetical Docking into Monoamine Transporters:

A general academic docking study of this compound into the binding sites of SERT, DAT, and NET would likely reveal several key interactions. The protonated morpholine nitrogen is expected to form a crucial salt bridge with a conserved aspartate residue present in the binding pocket of these transporters. nih.govresearchgate.net This interaction is a hallmark of many monoamine transporter inhibitors.

Table 3: Plausible Key Interactions of 3-Cyclobutylmorpholine with a Monoamine Transporter Binding Site

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Transporter |

|---|---|---|

| Ionic Interaction/Salt Bridge | Protonated Morpholine Nitrogen | Aspartate (e.g., Asp98 in SERT) |

| Hydrogen Bonding | Morpholine Oxygen | Tyrosine, Serine |

| Hydrophobic Interactions | Cyclobutyl Ring | Phenylalanine, Leucine, Isoleucine, Valine |

Note: The specific interacting residues would vary depending on the target transporter (SERT, DAT, or NET) and the homology model used for the docking study.

In Silico Prediction of Biological Activity and ADME Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as to anticipate potential biological activities. nih.govresearchgate.netnih.gov For this compound, these predictions can provide a preliminary assessment of its drug-likeness.

Predicted Biological Activities:

Based on its structural features, this compound is likely to exhibit activity as a central nervous system (CNS) agent. researchgate.netnih.gov The morpholine scaffold is present in numerous CNS-active drugs. acs.orgnih.gov The predicted interaction with monoamine transporters suggests potential antidepressant or psychostimulant properties.

ADME Profile:

The ADME properties of a compound determine its pharmacokinetic behavior. For this compound, a number of key parameters can be predicted using computational models.

Table 4: Predicted ADME Properties of 3-Cyclobutylmorpholine

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Molecular Weight | ~197.7 g/mol (as hydrochloride) | Compliant with Lipinski's Rule of Five (<500). |

| LogP (octanol/water) | 1.5 - 2.5 | Indicates good balance between hydrophilicity and lipophilicity for oral absorption and cell permeability. |

| Aqueous Solubility | High (as hydrochloride salt) | Favorable for formulation and dissolution. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | The morpholine moiety and appropriate lipophilicity suggest potential for CNS activity. researchgate.netnih.gov |

| CYP450 Inhibition | Likely inhibitor of some isoforms (e.g., CYP2D6) | Potential for drug-drug interactions. |

| Human Intestinal Absorption | High | Expected to be well-absorbed from the gastrointestinal tract. |

| P-glycoprotein (P-gp) Substrate | Unlikely | May not be subject to efflux from the CNS, enhancing its potential brain penetration. |

Note: These predictions are generated from various in silico models and provide a general guideline. Experimental validation is necessary to confirm these properties.

Future Directions and Emerging Research Perspectives on 3 Cyclobutylmorpholine Hydrochloride

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted morpholines is a dynamic area of research, with a continuous drive towards more efficient, scalable, and environmentally benign methodologies. nih.gov For 3-Cyclobutylmorpholine (B1422708) hydrochloride, future research is likely to focus on developing novel synthetic strategies that offer high yields and stereocontrol, while adhering to the principles of green chemistry.

Recent advancements in the synthesis of 3-substituted morpholines provide a roadmap for future endeavors. For instance, tandem sequential one-pot reactions that combine hydroamination and asymmetric transfer hydrogenation have proven effective for the enantioselective synthesis of these compounds from aminoalkyne substrates. Another promising approach involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which can be performed under continuous flow conditions using an inexpensive organic photocatalyst.

The introduction of the cyclobutyl group at the 3-position presents a unique synthetic challenge. Future synthetic routes will likely explore novel catalytic systems and starting materials to efficiently construct this specific substitution pattern. The development of methods that minimize the use of hazardous reagents and reduce the number of synthetic steps will be a key focus, aligning with the growing demand for sustainable chemical manufacturing. nih.gov

Advanced Derivatization for Tailored Chemical and Biological Properties

The morpholine (B109124) ring is a versatile scaffold that can be readily derivatized to fine-tune its chemical and biological properties. researchgate.net For 3-Cyclobutylmorpholine hydrochloride, advanced derivatization strategies will be crucial in exploring its full therapeutic potential. Structure-activity relationship (SAR) studies on other substituted morpholines have shown that modifications at various positions of the ring can significantly impact their biological activity. e3s-conferences.org

Future research will likely involve the synthesis of a library of derivatives of 3-Cyclobutylmorpholine to investigate the impact of additional substitutions on its biological profile. For example, the introduction of different functional groups on the nitrogen atom or at other positions on the morpholine ring could modulate its potency, selectivity, and pharmacokinetic properties. The introduction of an alkyl group at the third position of the morpholine ring has been suggested to increase anticancer activity in some contexts. e3s-conferences.org

The goal of such derivatization studies will be to create new chemical entities with tailored properties for specific therapeutic targets. This could involve enhancing its interaction with a particular receptor or enzyme, improving its metabolic stability, or altering its solubility and bioavailability. researchgate.net

Evolution of Sophisticated Analytical Methodologies for Detection and Quantification

The development of robust and sensitive analytical methods is paramount for the preclinical and clinical development of any pharmaceutical compound. For this compound, future research will need to focus on establishing sophisticated analytical methodologies for its detection and quantification in various biological matrices, such as plasma, urine, and tissues. resolvemass.ca

Currently, a variety of advanced analytical techniques are available for the quantification of small molecules. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools known for their high sensitivity and specificity. resolvemass.caresearchgate.net The development of specific HPLC and LC-MS methods for this compound will be essential for pharmacokinetic studies, enabling the determination of its absorption, distribution, metabolism, and excretion (ADME) profile.

Future research may also explore the development of derivatization techniques to enhance the detectability of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net The establishment of validated analytical methods will be a critical step in advancing this compound through the drug development pipeline.

Integration of Computational and Experimental Approaches for Rational Compound Design

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. mdpi.com For this compound, a synergistic approach combining computational modeling with synthetic chemistry and biological testing will be instrumental in guiding its future development.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding modes of 3-Cyclobutylmorpholine and its derivatives with various biological targets. mdpi.com These methods can help to identify key interactions at the molecular level and predict the impact of structural modifications on binding affinity and selectivity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can also be employed to build predictive models that correlate the structural features of a series of compounds with their biological activities. mdpi.com

The predictions from these computational models can then be used to guide the synthesis of new derivatives with improved properties. This iterative cycle of design, synthesis, and testing can significantly accelerate the drug discovery process and increase the likelihood of identifying promising drug candidates.

Potential for this compound as a Key Intermediate in Complex Molecular Architectures

The morpholine ring is not only a key pharmacophore in many bioactive molecules but also serves as a versatile building block in the synthesis of more complex molecular architectures. nih.govacs.org this compound, with its specific substitution pattern, has the potential to be a valuable intermediate in the construction of novel and intricate chemical entities.

The presence of the cyclobutyl group can introduce a degree of conformational constraint, which can be advantageous in the design of ligands with high affinity and selectivity for their biological targets. acs.org The morpholine nitrogen provides a convenient handle for further functionalization, allowing for the attachment of other molecular fragments to build up more complex structures.

Future research in this area will likely focus on utilizing this compound as a starting material for the synthesis of new classes of compounds with potential applications in various therapeutic areas. The development of efficient methods for incorporating this building block into larger molecules will be a key area of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.